molecular formula C26H32N4O4 B4949801 N-[2-[4-[2-(butanoylamino)benzoyl]piperazine-1-carbonyl]phenyl]butanamide

N-[2-[4-[2-(butanoylamino)benzoyl]piperazine-1-carbonyl]phenyl]butanamide

Cat. No.: B4949801
M. Wt: 464.6 g/mol
InChI Key: RFHPPGTVTRBWFC-UHFFFAOYSA-N
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Description

N-[2-[4-[2-(butanoylamino)benzoyl]piperazine-1-carbonyl]phenyl]butanamide is a complex organic compound with a unique structure that includes a piperazine ring, benzoyl group, and butanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-[2-(butanoylamino)benzoyl]piperazine-1-carbonyl]phenyl]butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the benzoyl group through acylation reactions. The final step involves the attachment of the butanamide moiety under controlled conditions, often using coupling reagents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-[2-(butanoylamino)benzoyl]piperazine-1-carbonyl]phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-[4-[2-(butanoylamino)benzoyl]piperazine-1-carbonyl]phenyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-[4-[2-(butanoylamino)benzoyl]piperazine-1-carbonyl]phenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-[2-(butanoylamino)benzoyl]piperazine-1-carbonyl]phenyl]butanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[4-[2-(butanoylamino)benzoyl]piperazine-1-carbonyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4/c1-3-9-23(31)27-21-13-7-5-11-19(21)25(33)29-15-17-30(18-16-29)26(34)20-12-6-8-14-22(20)28-24(32)10-4-2/h5-8,11-14H,3-4,9-10,15-18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPPGTVTRBWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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